2,3-二羟基丙基(E)-2,3,4,5-四(2,3-二羟基丙基)-20,21-二羟基二十一碳-9-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydroxypropyl icosanoate is a 1-monoglyceride resulting from the formal condensation of the carboxy group of icosanoic acid with one of the primary hydroxy groups of glycerol . It is functionally related to an icosanoic acid .

Synthesis Analysis

A highly efficient synthesis of enantiomerically pure (S) and ®-isomers of N-(2,3-dihydroxypropyl)arylamides has been developed with good overall yields in a two-step process . The key step involves the ring opening of the chiral epoxide with a nitrogen heterocyclic carbene (NHC) and further rearrangement to chiral N-(2,3-dihydroxypropyl)arylamides in high yields and enantioselectivity .Molecular Structure Analysis

The molecular structure of a similar compound, 2,3-Dihydroxypropyl icosanoate, includes a molecular formula of C23H46O4 .Chemical Reactions Analysis

The inhibiting activity of 3 sets of organic compounds ([2-[(2,3-dihydroxypropyl)-sulfanyl]-N-octylacetamide (DSO), 2-[(2,3-dihydroxypropyl)sulfanyl]-N-decylacetamide (DSD) and 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide (DSDD)) were studied .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2,3-Dihydroxypropyl icosanoate, include a molecular weight of 386.6 g/mol .科学研究应用

生物催化和农业生物技术

对平菇的研究表明,它具有介导对各种底物具有烯酸还原酶活性的生物转化的能力,从而产生具有显着化学选择性和对映选择性的饱和酮和醇。这展示了真菌酶在有机合成中的潜力,这可能与复杂有机化合物的修饰或合成有关,例如所讨论的化合物 (Skrobiszewski 等,2013)。

材料化学

Brandhuber 等人对乙二醇改性的硅烷在合成具有分级孔隙的二氧化硅整体材料中的研究指出了有机化合物在创建结构化材料中的多功能性。这项研究重点介绍了有机-无机杂化材料在从催化到药物递送的各种应用中,可能包括指定化合物的合成或改性 (Brandhuber 等,2005)。

生物大分子

Misra 等人讨论了聚羟基链烷酸酯 (PHA) 在生物医学应用中的潜力,强调了该类聚合物的多样性和可生物降解性。该论文重点关注将 PHA 与无机相结合以提高机械性能和生物活性的问题,可能为设计具有特定功能的复杂有机化合物提供更广泛的背景 (Misra 等,2006)。

道尔顿交易

Winkler 等人报道的四(二异丙基酰胺)取代的降冰片烯和四环烷对钡离子的选择性结合能力说明了可以通过有机合成实现的特异性。这强调了有机化合物在离子识别和分离中的应用中的结构设计的重要性,这可能与所讨论化合物的合成或相互作用研究有关 (Winkler 等,2012)。

作用机制

While the mechanism of action for the specific compound you’re asking about is not available, a similar compound, Iohexol, works by blocking x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine .

安全和危害

未来方向

属性

| { "Design of Synthesis Pathway": "The synthesis pathway for 2,3-Dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydroxypropyl chloride", "2,3-dihydroxypropanal", "20,21-dihydroxyhenicos-9-enoic acid", "Sodium hydroxide", "Potassium carbonate", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: 2,3-dihydroxypropyl chloride is reacted with 2,3-dihydroxypropanal in the presence of sodium hydroxide to form 2,3-bis(2,3-dihydroxypropyl)oxirane.", "Step 2: The oxirane is then reacted with 20,21-dihydroxyhenicos-9-enoic acid in the presence of potassium carbonate to form the desired product, 2,3-Dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate.", "Step 3: The product is purified by extraction with methanol, followed by drying with anhydrous sodium sulfate.", "Step 4: The purified product is dissolved in chloroform and washed with water, then dried with anhydrous sodium sulfate.", "Step 5: The chloroform solution is evaporated under reduced pressure to obtain the final product as a white solid, which is then recrystallized from diethyl ether." ] } | |

CAS 编号 |

9007-48-1 |

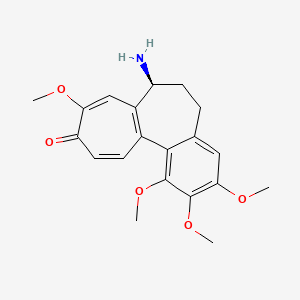

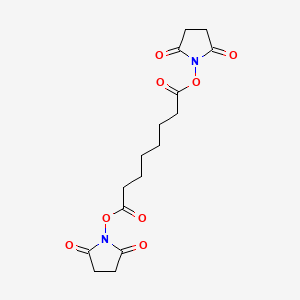

分子式 |

C36H70O14 |

分子量 |

726.9 g/mol |

IUPAC 名称 |

2,3-dihydroxypropyl 2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate |

InChI |

InChI=1S/C36H70O14/c37-19-27(43)14-12-10-8-6-4-2-1-3-5-7-9-11-13-26(15-28(44)20-38)33(16-29(45)21-39)34(17-30(46)22-40)35(18-31(47)23-41)36(49)50-25-32(48)24-42/h5,7,26-35,37-48H,1-4,6,8-25H2 |

InChI 键 |

RAIRMBHOCCUQAG-UHFFFAOYSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O |

SMILES |

C(CCCCC=CCCCC(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(=O)OCC(CO)O)CCCCC(CO)O |

规范 SMILES |

C(CCCCC=CCCCC(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(=O)OCC(CO)O)CCCCC(CO)O |

外观 |

Solid powder |

其他 CAS 编号 |

9007-48-1 |

物理描述 |

Liquid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Decaglyceryl monooleate; Hexaglyceryl oleate; Polyglyceryl-10 oleate; Polyglyceryl-3 oleate; Polyglyceryl-6 oleate; Triglyceryl monooleate. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)

![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)